4-Fluoro-2-(2-fluorophenyl)benzaldehyde
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Overview
Description
4-Fluoro-2-(2-fluorophenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde typically involves the following steps:
Bromination: Starting with 2-fluorobenzene, bromination at the para-position yields 2-bromo-4-fluorobenzene.
Friedel-Crafts Acylation: The brominated compound undergoes Friedel-Crafts acylation with benzene in the presence of aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(2-fluorophenyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 4-Fluoro-2-(2-fluorophenyl)benzoic acid.
Reduction: 4-Fluoro-2-(2-fluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
4-Fluoro-2-(2-fluorophenyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
4-Fluoro-2-(2-fluorophenyl)benzaldehyde is similar to other fluorinated aromatic aldehydes, such as 4-fluorobenzaldehyde and 2-fluorobenzaldehyde. its unique structure, with two fluorine atoms, provides distinct chemical properties and reactivity compared to these compounds. The presence of fluorine atoms can enhance the compound's stability and influence its biological activity.
Comparison with Similar Compounds
4-Fluorobenzaldehyde
2-Fluorobenzaldehyde
4-Chloro-2-fluorobenzaldehyde
2-Chloro-4-fluorobenzaldehyde
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Properties
IUPAC Name |
4-fluoro-2-(2-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-6-5-9(8-16)12(7-10)11-3-1-2-4-13(11)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKKRMKUKMCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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